molecular formula C12H13BrO2 B13542844 1-(4-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid

1-(4-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid

Cat. No.: B13542844
M. Wt: 269.13 g/mol
InChI Key: JDGYZJDICIHJSY-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid (CAS 1339860-93-3) is a high-value chemical building block with a molecular formula of C12H13BrO2 and a molecular weight of 269.13 g/mol . This cyclobutane-containing carboxylic acid is designed for research and development applications, particularly in the synthesis of novel heterocyclic compounds for pharmaceutical discovery . Its structure, featuring a bromophenyl moiety and a carboxylic acid group on a substituted cyclobutane ring, makes it a versatile intermediate for exploring new chemical spaces in drug discovery programs. Patents indicate that related cyclobutane-carboxylic acid structures are investigated as modulators of biological targets such as GPR120 for metabolic diseases, and in the development of heterocyclic compounds with potential antineoplastic (anti-cancer) activity . Researchers utilize this compound under controlled conditions to create more complex molecular architectures. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. It must be handled by technically qualified individuals, using appropriate personal protective equipment.

Properties

Molecular Formula

C12H13BrO2

Molecular Weight

269.13 g/mol

IUPAC Name

1-(4-bromophenyl)-3-methylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H13BrO2/c1-8-6-12(7-8,11(14)15)9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,14,15)

InChI Key

JDGYZJDICIHJSY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C2=CC=C(C=C2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(4-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid

General Synthetic Strategy

The synthesis of 1-(4-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid typically involves:

Each step requires careful control of reaction conditions such as temperature, solvent, catalysts, and stoichiometry to optimize yield and purity.

Detailed Synthetic Routes

Bromination of Phenyl Compounds

The initial step involves the selective bromination of a phenyl precursor to yield 4-bromophenyl derivatives. This is commonly achieved using bromine or bromine sources under controlled conditions to avoid polybromination or side reactions. Photochemical methods and radical initiators have also been explored to improve selectivity and yield.

Cyclobutane Ring Formation

The cyclobutane ring is typically formed by cyclization reactions involving suitable precursors such as substituted alkenes or halogenated intermediates. Methods include:

Methyl Substitution at the 3-Position

Methylation at the 3-position of the cyclobutane ring can be achieved through alkylation reactions using methylating agents or by starting with a methyl-substituted precursor in the cyclization step.

Representative Synthetic Procedure

A documented synthetic procedure for a closely related compound, 1-(3-Bromophenyl)-2-methylcyclobutane-1-carboxylic acid, provides a useful model. The synthesis involves:

Step Reagents/Conditions Description
Bromination Bromine or brominating agent Introduce bromine on phenyl ring
Cyclization Suitable cyclization conditions (heat, solvent) Formation of cyclobutane ring
Carboxylation Hydrolysis or oxidation Formation of carboxylic acid group
Methylation Methylating agent or methyl-substituted precursor Introduction of methyl group at cyclobutane ring

The reaction mixture is typically stirred at elevated temperatures (e.g., 80°C) for several hours, followed by extraction with organic solvents such as dichloromethane, drying over anhydrous sodium sulfate, and purification by recrystallization or filtration.

Analysis of Preparation Methods

Purification Techniques

  • Extraction: Multiple liquid-liquid extractions with solvents like dichloromethane are standard to isolate the product from aqueous phases.
  • Drying: Anhydrous sodium sulfate is used to remove residual water.
  • Concentration: Vacuum evaporation concentrates the product solution.
  • Recrystallization: Used to achieve high purity of the final compound.

Data Table: Summary of Key Preparation Parameters

Preparation Step Typical Reagents/Conditions Temperature (°C) Time (h) Solvent(s) Notes
Bromination Bromine or N-bromosuccinimide (NBS) 25–40 1–3 DCM, DMF Controlled addition to avoid polybromination
Cyclobutane Formation Photochemical [2+2] cycloaddition or ring contraction 60–100 3–6 Aprotic solvents May require UV light if photochemical
Carboxylic Acid Formation Hydrolysis of esters or oxidation 25–80 2–4 Water, alcohols Acid or base catalyzed
Methylation Methyl iodide or methyl-substituted precursor 60–80 2–4 DMF, acetone Alkylation under basic conditions
Purification Extraction, drying, recrystallization Ambient Variable DCM, hexane Multiple extraction cycles recommended

Research Discoveries and Advances

  • Recent studies have explored photo-mediated bromination techniques using carbon tetrabromide (CBr4) in DMF, which generate Vilsmeier-Haack reagents facilitating selective bromination of aromatic rings under mild conditions.
  • Advances in photoredox catalysis have enabled more efficient and selective cyclobutane ring formations and functionalizations, reducing harsh conditions and improving yields.
  • Novel synthetic routes have been patented involving intermediates with bicyclic structures that are hydrogenated to yield cyclobutane carboxylic acids with high stereoselectivity.
  • The compound and its analogues are under investigation as modulators of GPR120 receptors , relevant to diabetes and metabolic disorders, driving interest in scalable and stereoselective synthesis methods.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Cyclobutane Carboxylic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Notable Properties/Applications
1-(4-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid* C₁₂H₁₃BrO₂ ~269.19 (calculated) 4-Bromophenyl, 3-methyl Not reported Hypothesized rigidity; potential drug intermediate
1-(4-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid C₁₂H₁₃BrO₃ 293.14 4-Bromophenyl, 3-hydroxy 1199556-64-3 Polar due to -OH; safety data available
1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid C₁₃H₁₅BrO₂ 283.16 4-Bromophenyl, 3,3-dimethyl 1539729-31-1 Discontinued; increased steric hindrance
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid C₁₂H₁₃ClO₂ 224.69 3-Chlorophenyl, 3-methyl 1340521-86-9 Lower molecular weight; halogen variation
1-(4-Bromo-3-methylphenyl)cyclobutane-1-carboxylic acid C₁₂H₁₃BrO₂ 269.13 4-Bromo-3-methylphenyl 1314670-14-8 Structural isomerism; altered lipophilicity
1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid C₁₂H₁₂O₄ 220.22 4-Methoxyphenyl, 3-oxo 1340349-50-9 Ketone group enhances reactivity
1-(4-Bromophenyl)cyclopropane-1-carboxylic acid C₁₀H₉BrO₂ 241.09 Cyclopropane ring, 4-bromophenyl 345965-52-8 Higher ring strain; density 1.671 g/cm³

*Target compound; properties inferred from analogs.

Key Findings:

Substituent Effects: Hydroxy vs. Methyl: The hydroxyl analog (CAS 1199556-64-3) exhibits higher polarity and hydrogen-bonding capacity compared to the methyl-substituted target compound, impacting solubility and pharmacokinetics . Steric Effects: The 3,3-dimethyl analog (CAS 1539729-31-1) demonstrates increased steric hindrance, which may hinder synthetic accessibility or biological activity .

Ring Size and Strain :

  • Cyclopropane derivatives (e.g., CAS 345965-52-8) exhibit greater ring strain compared to cyclobutane analogs, influencing thermal stability and reactivity. The cyclobutane ring in the target compound offers a balance between rigidity and synthetic feasibility .

Functional Group Modifications :

  • The 3-oxo group in 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid (CAS 1340349-50-9) introduces a reactive ketone, enabling further derivatization such as condensation reactions .
  • Ethoxycarbonyl and pyrazole moieties (e.g., CAS 1264042-91-2) highlight the versatility of cyclobutane-carboxylic acid scaffolds in generating diverse pharmacophores .

Safety and Handling :

  • Hydroxy-substituted analogs (CAS 1199556-64-3) require specific safety protocols, including inhalation precautions, as indicated in safety data sheets .

Biological Activity

1-(4-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring with a bromophenyl substituent and a carboxylic acid functional group. This unique structure contributes to its potential biological activities, which have been the subject of various studies.

  • Molecular Formula : C12_{12}H13_{13}BrO2_2
  • Molecular Weight : 285.13 g/mol
  • Structure : The compound features a cyclobutane framework, which is known for its unique steric and electronic properties that can influence biological interactions.

Synthesis Methods

The synthesis of 1-(4-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid can be achieved through several methods, including:

  • Wittig Reaction : Utilizes phosphonium salts to form alkenes.
  • Cycloaddition Reactions : Involves the formation of cyclobutane derivatives through [2+2] cycloaddition processes.
  • Functional Group Modifications : Various transformations to introduce or modify the bromophenyl and carboxylic acid functionalities.

Biological Activity

Research indicates that 1-(4-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in medicinal chemistry.
  • Anti-cancer Potential : Initial screenings have shown activity against various cancer cell lines, indicating its potential as an anti-cancer agent .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways, which could lead to therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 1-(4-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeKey Features
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazoleIsoxazoleContains similar bromophenyl and hydroxyl groups but differs in ring structure.
cis-1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochlorideCyclobutaneFeatures an amino group, altering its biological activity profile.
3-Methylcyclobutane-1-carboxylic acidCyclobutaneLacks the bromophenyl substituent, highlighting the uniqueness of the target compound's structure.

Case Studies and Research Findings

Several studies have focused on the biological activity of cyclobutane derivatives, including:

  • Antiviral Activity : A study conducted by the National Institute of Allergy and Infectious Diseases screened various cyclobutane derivatives, revealing promising antiviral properties for certain compounds .
  • Anti-Zika Virus Testing : Research on related compounds indicated potential efficacy against Zika virus strains, suggesting that structural modifications in cyclobutane derivatives can enhance biological activity against viral pathogens .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid in laboratory settings?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling (for introducing the bromophenyl group) or nucleophilic substitution (for cyclobutane ring formation). For example, coupling 4-bromophenylboronic acid with a cyclobutane precursor under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (e.g., THF/H₂O) at 80–100°C achieves high yields . Cyclobutane ring closure may involve [2+2] photocycloaddition or strain-driven ring formation, followed by methyl group introduction via alkylation. Post-synthesis purification via recrystallization (e.g., ethanol/water) ensures product integrity.

Q. How can researchers confirm the structural integrity and purity of the compound post-synthesis?

  • Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry, particularly focusing on cyclobutane ring protons (δ 2.5–3.5 ppm) and the carboxylic acid proton (δ 10–12 ppm) . HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) assesses purity (>95% by area under the curve). X-ray crystallography resolves absolute configuration if stereocenters are present . Mass spectrometry (ESI-MS) confirms molecular weight (expected [M+H]⁺: ~281.1 Da).

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS guidelines : wear PPE (gloves, lab coat, goggles) due to potential irritation (H315, H319) . Use a fume hood to avoid inhalation (H335) and ensure proper ventilation. Store at 2–8°C in airtight containers to prevent degradation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

  • Methodological Answer : Systematically modify substituents:

  • Bromophenyl group : Replace with chloro-, fluoro-, or electron-withdrawing groups to alter π-π stacking or receptor binding .
  • Cyclobutane ring : Introduce sp³-hybridized substituents (e.g., hydroxyl, amino) to modulate ring strain and conformational flexibility .
  • Methyl group : Substitute with bulkier alkyl chains (e.g., ethyl, isopropyl) to probe steric effects .
    Evaluate changes via in vitro assays (e.g., enzyme inhibition, receptor binding) and correlate with computational models (docking, MD simulations).

Q. How should researchers address discrepancies in reported biological activities of structurally similar analogs?

  • Methodological Answer : Investigate potential causes:

  • Purity differences : Re-analyze compounds via HPLC and NMR to rule out impurities (>98% purity required for reproducibility) .
  • Stereochemical variability : Use chiral chromatography or asymmetric synthesis to isolate enantiomers and test individually .
  • Assay conditions : Standardize protocols (e.g., cell line viability, buffer pH, incubation time) to minimize variability . Publish full experimental details to enable cross-study comparisons.

Q. What strategies are effective for elucidating the compound’s mechanism of action in pharmacological studies?

  • Methodological Answer : Combine transcriptomic profiling (RNA-seq) and proteomic analysis (LC-MS/MS) to identify dysregulated pathways in treated cells . Perform target deconvolution via affinity chromatography or photoaffinity labeling. Validate findings with knockout models (CRISPR/Cas9) or selective inhibitors. For in vivo studies, use pharmacokinetic profiling (plasma half-life, tissue distribution) to correlate exposure with efficacy .

Data Contradiction Analysis

Q. How to resolve conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer : Conduct solubility screens in a standardized solvent series (e.g., water, ethanol, DMSO, hexane) at 25°C. Use UV-Vis spectroscopy (λ_max ~260 nm for aromatic absorption) to quantify solubility limits. Note that the carboxylic acid group enhances polarity, but the bromophenyl and methyl groups may reduce aqueous solubility. Discrepancies may arise from pH variations (e.g., ionized vs. protonated forms) or residual solvents in samples .

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